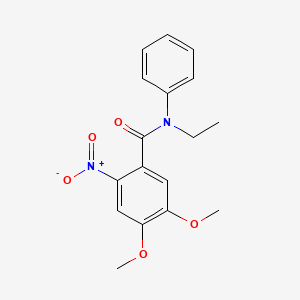
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine, also known as DMBMIB, is a chemical compound that has garnered significant attention in scientific research. It is a benzimidazole derivative that has shown promising results in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood. However, studies have shown that it may exert its biological effects through the inhibition of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, which may explain the anticancer and antitumor activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation and pain. This compound has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is its versatility in various fields of study. It has shown potential as a therapeutic agent for various diseases, and its mechanism of action makes it an interesting subject for further investigation. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of this compound as a combination therapy with other anticancer or antimicrobial agents. Furthermore, the elucidation of the exact mechanism of action of this compound can lead to the development of more targeted and effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form N-(2,4-dimethoxybenzyl)-methylamine. This intermediate is then reacted with o-phenylenediamine to form this compound. The synthesis of this compound has been reported in various research articles, and the yield and purity of the compound depend on the reaction conditions.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antitumor activities. This compound has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, this compound has been studied for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-15-8-13(5-7-16(15)20)18-10-12-4-6-14(21-2)9-17(12)22-3/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXYZYIUEODLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)






![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)